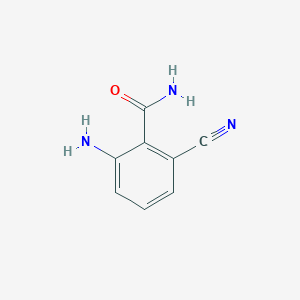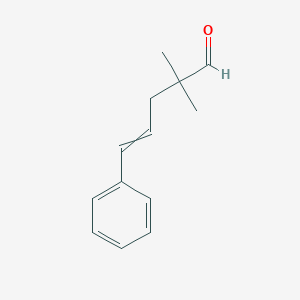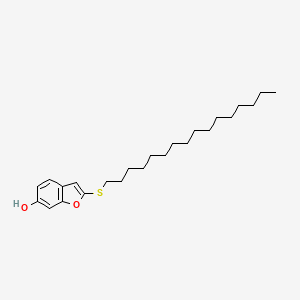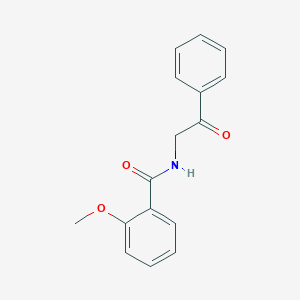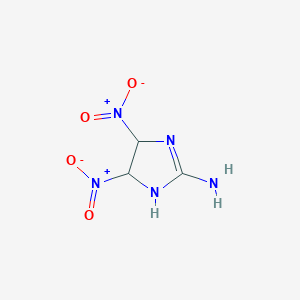
4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two nitro groups and an amine group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine typically involves the nitration of 4,5-dihydro-1H-imidazol-2-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 4,5-diamino-4,5-dihydro-1H-imidazol-2-amine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it a valuable compound in various applications.
Comparison with Similar Compounds
4,5-Dihydro-1H-imidazol-2-amine: Lacks the nitro groups, resulting in different chemical properties and reactivity.
4,5-Dinitroimidazole: Similar nitro groups but lacks the dihydro and amine functionalities.
Uniqueness: 4,5-Dinitro-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its analogs.
Properties
CAS No. |
644996-55-4 |
|---|---|
Molecular Formula |
C3H5N5O4 |
Molecular Weight |
175.10 g/mol |
IUPAC Name |
4,5-dinitro-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C3H5N5O4/c4-3-5-1(7(9)10)2(6-3)8(11)12/h1-2H,(H3,4,5,6) |
InChI Key |
ZDEUDRBETDFZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(N=C(N1)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


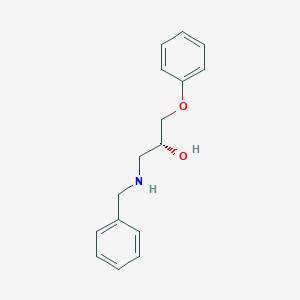
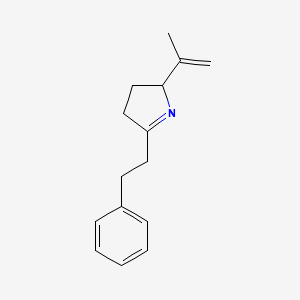
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)

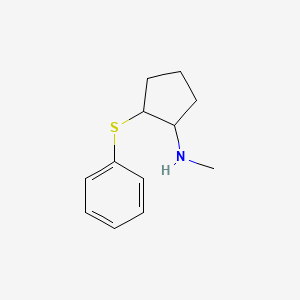

![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
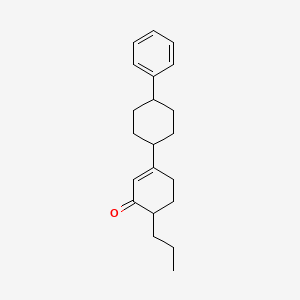
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)

